molecular formula C16H24N4O B6923403 N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine

N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine

Cat. No.: B6923403
M. Wt: 288.39 g/mol
InChI Key: MLAQJCCNJPUJTO-UHFFFAOYSA-N
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Description

N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-12(2)20-15-14(10-19-20)7-13(9-18-15)8-17-11-16(21-3)5-4-6-16/h7,9-10,12,17H,4-6,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAQJCCNJPUJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=N2)CNCC3(CCC3)OC)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the methoxycyclobutyl group:

    Synthesis of the pyrazolo[3,4-b]pyridine core: This can be achieved through a series of condensation reactions involving appropriate starting materials, such as pyrazole and pyridine derivatives.

    Coupling of the two moieties: The final step involves the coupling of the methoxycyclobutyl group with the pyrazolo[3,4-b]pyridine core using a suitable linker, such as a methylene bridge, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)amine
  • N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethanamine

Uniqueness

N-[(1-methoxycyclobutyl)methyl]-1-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanamine stands out due to its unique combination of a methoxycyclobutyl group and a pyrazolo[3,4-b]pyridine core

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